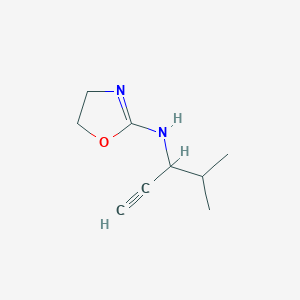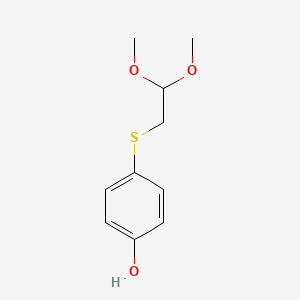
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is a complex organic compound with the molecular formula C16H20N4O This compound features a piperazine ring substituted with an isopropyl group and a pyridazine ring, which is further connected to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. . The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and antibacterial activities
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Isopropyl-piperazin-1-yl)-phenol: A simpler analog with similar structural features but lacking the pyridazine ring.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another related compound with a nitrophenyl group instead of the pyridazine ring.
Uniqueness
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is unique due to the presence of both the piperazine and pyridazine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C17H22N4O |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H22N4O/c1-13(2)20-9-11-21(12-10-20)17-8-7-16(18-19-17)14-3-5-15(22)6-4-14/h3-8,13,22H,9-12H2,1-2H3 |
Clé InChI |
OYDTVKANQAUKHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloroethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8365438.png)



![3-Benzofuranol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-dihydro-](/img/structure/B8365457.png)







